PRMT5-IN-2 Demonstrates Superior Binding Affinity Compared to Leading PRMT5 Inhibitors
PRMT5-IN-2 exhibits a remarkably high binding affinity for PRMT5, with a Ki of 0.02 nM [1]. This is a 250-fold improvement in binding affinity compared to EPZ015666, which has a reported Ki of 5 nM . This significant difference in Ki indicates that PRMT5-IN-2 can achieve near-complete target engagement at substantially lower concentrations, a critical factor for minimizing off-target effects and for in vivo dosing strategies.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.02 nM |
| Comparator Or Baseline | EPZ015666: 5 nM |
| Quantified Difference | PRMT5-IN-2 Ki is 250-fold lower |
| Conditions | Biochemical assay against PRMT5 |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations in assays, reducing the potential for off-target effects and improving the therapeutic window in preclinical models.
- [1] Adooq Bioscience. PF-06855800 (PRMT5-IN-2) Datasheet. Accessed 2026-04-21. View Source
